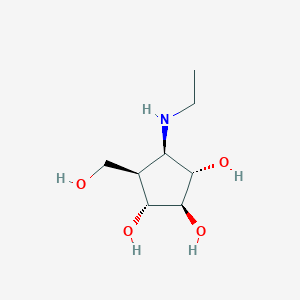
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol is a complex organic compound characterized by a cyclopentane ring with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol likely involves multiple steps, including:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Amination: Introduction of the ethylamino group through reductive amination or nucleophilic substitution.
Hydroxymethylation: Addition of a hydroxymethyl group using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production would involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, high-pressure conditions, and advanced catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound’s structure suggests potential interactions with biological molecules, making it useful in biochemical research.
Medicine
Drug development: The presence of multiple functional groups makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Material science:
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and amino groups could form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.
Amino alcohols: Compounds with both amino and hydroxyl groups.
Uniqueness
Functional group diversity: The combination of hydroxyl, amino, and ethyl groups in a single molecule is relatively unique.
The specific arrangement of functional groups may confer unique properties, making it valuable in various fields.
Eigenschaften
Molekularformel |
C8H17NO4 |
|---|---|
Molekulargewicht |
191.22 g/mol |
IUPAC-Name |
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C8H17NO4/c1-2-9-5-4(3-10)6(11)8(13)7(5)12/h4-13H,2-3H2,1H3/t4-,5+,6+,7-,8-/m0/s1 |
InChI-Schlüssel |
AAIVEZRVVOCFHJ-SHGPDSBTSA-N |
Isomerische SMILES |
CCN[C@@H]1[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO |
Kanonische SMILES |
CCNC1C(C(C(C1O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


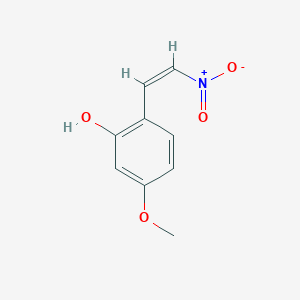
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
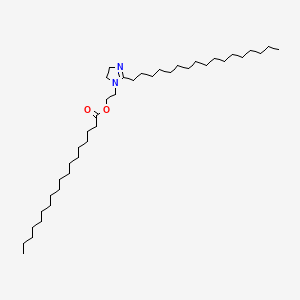




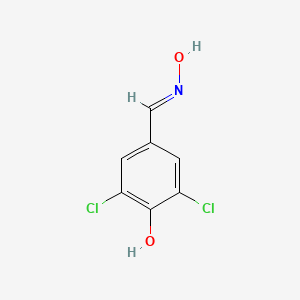
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)

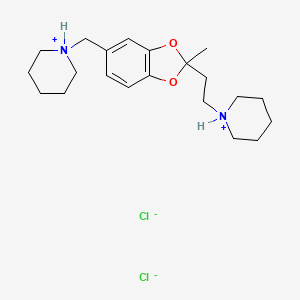
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)

